molecular formula C32H22N2O5 B15075000 Dimethyl 11-((1,1'-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate CAS No. 853317-52-9

Dimethyl 11-((1,1'-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate

Cat. No.: B15075000
CAS No.: 853317-52-9
M. Wt: 514.5 g/mol
InChI Key: RTPSMKBCYFTVFA-UHFFFAOYSA-N
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Description

Dimethyl 11-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a pyrrolo(1,2-A)(1,10)phenanthroline core, which is a fused ring system, and is further functionalized with a biphenyl group and dimethyl ester groups. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 11-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate typically involves multi-step organic synthesis. The key steps include the formation of the pyrrolo(1,2-A)(1,10)phenanthroline core, followed by the introduction of the biphenyl group and the esterification to form the dimethyl ester groups. Common reagents used in these steps include various halogenated biphenyl derivatives, pyrrole, and phenanthroline precursors, along with catalysts and solvents to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors and automated systems to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 11-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

Dimethyl 11-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials. Its unique structure allows for the exploration of new chemical reactivity and properties.

    Biology: Researchers investigate its potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is studied for its potential therapeutic applications, including its ability to modulate specific biological pathways and its potential as a drug candidate.

    Industry: Its unique properties make it useful in the development of advanced materials, such as polymers and coatings, with specific functionalities.

Mechanism of Action

The mechanism of action of Dimethyl 11-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate involves its interaction with molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets with high specificity, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes, depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 11-benzoylpyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate
  • 1-(2-(1,1’-biphenyl)-4-yl-2-oxoethyl)(1,10)phenanthrolin-1-ium bromide
  • 5,6-Dimethyl-1,10-phenanthroline

Uniqueness

Dimethyl 11-((1,1’-biphenyl)-4-ylcarbonyl)pyrrolo(1,2-A)(1,10)phenanthroline-9,10-dicarboxylate stands out due to its specific combination of functional groups and the resulting chemical properties. Its biphenyl group imparts rigidity and stability, while the pyrrolo(1,2-A)(1,10)phenanthroline core provides a versatile platform for further functionalization. This unique combination makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

853317-52-9

Molecular Formula

C32H22N2O5

Molecular Weight

514.5 g/mol

IUPAC Name

dimethyl 11-(4-phenylbenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate

InChI

InChI=1S/C32H22N2O5/c1-38-31(36)25-24-17-16-22-13-12-21-9-6-18-33-27(21)28(22)34(24)29(26(25)32(37)39-2)30(35)23-14-10-20(11-15-23)19-7-4-3-5-8-19/h3-18H,1-2H3

InChI Key

RTPSMKBCYFTVFA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5)C6=C(C=CC=N6)C=C3

Origin of Product

United States

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